N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methylphenyl)ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(4-methylphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-benzodioxole (methyl-substituted) moiety linked to a 4-methylphenyl group via an ethanediamide bridge.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-2-5-13(6-3-11)19-17(21)16(20)18-9-12-4-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCZFALJUSRGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methylphenyl)ethanediamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring system can be synthesized from catechol and formaldehyde under acidic conditions.
Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkylating agent to introduce the methyl group.
Amidation: The alkylated benzodioxole is reacted with 4-methylphenylamine and ethanediamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the amide groups.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Target Specificity: The presence of a 1-methyltetrahydroquinoline group in QOD (vs. 4-methylphenyl in the query compound) likely enhances hydrophobic interactions with falcipain-2’s active site, as suggested by its explicit inclusion in cubic simulations .
Backbone Modifications: Replacement of the ethanediamide bridge with a butanone moiety () shifts the compound’s application from enzyme inhibition to psychoactive effects, highlighting the critical role of the diamide group in maintaining protease-targeted activity .
Metabolic Stability :
- The tetrahydrofuran-2-ylmethyl substituent () may enhance metabolic stability compared to the simpler 4-methylphenyl group, as oxygen-containing heterocycles often resist oxidative degradation .
Research Findings and Implications
- Falcipain-2 Inhibition: QOD’s explicit inclusion in falcipain-2 simulations () suggests that ethanediamides with extended aromatic systems (e.g., tetrahydroquinoline) are prioritized for antimalarial drug development. The query compound’s simpler structure may lack comparable potency.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methylphenyl)ethanediamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| LogP | 3.74 |
| Polar Surface Area | 41.23 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Research indicates that compounds containing the 1,3-benzodioxole moiety often exhibit various biological activities due to their ability to interact with multiple biological targets. The N-(4-methylphenyl) substituent may enhance the compound's lipophilicity and receptor-binding affinity, which are critical for its pharmacological effects.
Antimicrobial Activity
Studies have shown that derivatives of benzodioxole compounds possess antimicrobial properties. For instance, a related compound demonstrated significant activity against various bacterial strains, indicating that modifications in the benzodioxole structure can enhance antimicrobial efficacy .
Insecticidal Activity
A study focused on the larvicidal activity of 1,3-benzodioxole acids against Aedes aegypti, a vector for several viral diseases. The results indicated that certain benzodioxole derivatives exhibited promising larvicidal activity while maintaining low toxicity to mammals. This suggests potential applications in pest control while minimizing environmental impact .
Cytotoxicity Studies
Cytotoxicity evaluations conducted on similar compounds revealed varying degrees of toxicity across different cell lines. For instance, some benzodioxole derivatives showed minimal cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
Case Study 1: Larvicidal Activity
In a comparative study, compound 4 , a derivative of the benzodioxole family, exhibited an LC50 value of 28.9 ± 5.6 μM after 24 hours against Aedes aegypti. This was significantly higher than the positive control (temephos), which had an LC50 below 10.94 μM . Notably, compound 4 showed no cytotoxicity toward human peripheral blood mononuclear cells even at high concentrations .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various benzodioxole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure led to enhanced activity against resistant strains, highlighting the potential for developing new antimicrobial agents from this chemical scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
